molecular formula C12H14N2O2 B1676382 Methetoin CAS No. 5696-06-0

Methetoin

Cat. No.: B1676382
CAS No.: 5696-06-0
M. Wt: 218.25 g/mol
InChI Key: NEGMMKYAVYNLCG-UHFFFAOYSA-N
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Preparation Methods

Methetoin can be synthesized through several synthetic routes. One common method involves the reaction of ethyl phenyl ketone with urea in the presence of a base, followed by cyclization to form the imidazolidinedione ring. The reaction conditions typically involve heating the reactants under reflux . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

Methetoin undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Methetoin is used as a precursor in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has investigated its potential as an anticonvulsant and its effects on the central nervous system.

    Industry: This compound is used in the production of certain pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methetoin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound may inhibit the activity of enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain . This can result in various pharmacological effects, such as anticonvulsant activity.

Comparison with Similar Compounds

Methetoin is structurally similar to other hydantoin derivatives, such as phenytoin and ethotoin. it has unique properties that distinguish it from these compounds:

    Phenytoin: While both this compound and phenytoin are used as anticonvulsants, this compound has a different substitution pattern on the imidazolidinedione ring, which may result in different pharmacological profiles.

    Ethotoin: Ethotoin is another hydantoin derivative with anticonvulsant properties, but it has a different side chain structure compared to this compound .

Properties

CAS No.

5696-06-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16)

InChI Key

NEGMMKYAVYNLCG-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methetoin;  Deltoin;  Metetoin;  N 3;  N-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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